molecular formula C17H14Cl2N4O B4358008 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

Cat. No.: B4358008
M. Wt: 361.2 g/mol
InChI Key: FBMAGFINFLUGRJ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a methylbenzamide moiety

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-11-3-2-4-12(7-11)16(24)21-17-20-10-23(22-17)9-13-5-6-14(18)8-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAGFINFLUGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 3-methylbenzoic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorobenzyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorobenzyl)-indolylchalcones: These compounds share the dichlorobenzyl group and exhibit similar biological activities.

    Di-2,4-dichlorobenzyltin complexes: These complexes also contain the dichlorobenzyl moiety and are studied for their anticancer properties.

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

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